Desmorpholinyl Navitoclax-NH-Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmorpholinyl ABT-263-NH-Me is synthesized through a series of chemical reactions involving the coupling of a Bcl-xL inhibitor with a CRBN ligand for the E3 ubiquitin ligase . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature and pH control .
Industrial Production Methods
The industrial production of Desmorpholinyl ABT-263-NH-Me follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency . The compound is purified using techniques such as chromatography and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Desmorpholinyl ABT-263-NH-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of Desmorpholinyl ABT-263-NH-Me, which can have different biological activities and applications .
Scientific Research Applications
Desmorpholinyl ABT-263-NH-Me has several scientific research applications:
Chemistry: It is used in the synthesis of PROTAC BCL-XL degraders, which are important tools in chemical biology.
Biology: The compound is used to study apoptosis and the role of Bcl-xL in cell survival.
Industry: The compound is used in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Desmorpholinyl ABT-263-NH-Me exerts its effects by inhibiting the Bcl-xL protein, which is an anti-apoptotic member of the Bcl-2 family . By binding to Bcl-xL, the compound prevents it from interacting with pro-apoptotic proteins, thereby promoting apoptosis . This mechanism is particularly useful in cancer therapy, where the inhibition of Bcl-xL can lead to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
ABT-737: Another Bcl-2 family inhibitor with similar apoptotic effects.
Obatoclax Mesylate: A Bcl-2 antagonist that induces apoptosis.
Thymoquinone: A compound with anti-inflammatory and antioxidant effects.
Uniqueness
Desmorpholinyl ABT-263-NH-Me is unique due to its high specificity for Bcl-xL and its use in the synthesis of PROTAC BCL-XL degraders . This specificity makes it a valuable tool in apoptosis research and cancer therapy .
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54)/t35-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHZPROCQHGOX-PGUFJCEWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51ClF3N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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